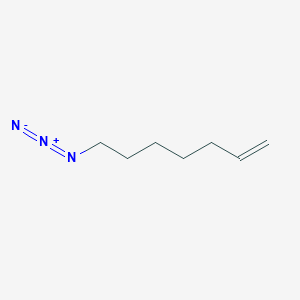

7-Azidohept-1-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

7-azidohept-1-ene |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-5-6-7-9-10-8/h2H,1,3-7H2 |

InChI Key |

PQCIEHNPMCWGNY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Azidohept 1 Ene and Analogues

De Novo Synthesis Routes to Linear Azidoalkenes

De novo synthesis provides a direct approach to constructing linear azidoalkenes like 7-azidohept-1-ene from basic chemical building blocks.

Halide Displacement Strategies for Azide (B81097) Introduction

A prominent and straightforward method for introducing the azide functionality is through nucleophilic substitution of a halide. This strategy is particularly effective for preparing alkyl azides from corresponding alkyl halides. wikipedia.org

A documented synthesis of this compound involves the reaction of 7-bromohept-1-ene with sodium azide. unibo.it The reaction is typically carried out in a solvent such as aqueous dimethylformamide (DMF). unibo.it The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide ion from the seven-carbon chain to yield the desired this compound. wikipedia.orgunibo.it This method is advantageous due to the commercial availability of the starting halide and the relative simplicity of the reaction conditions. unibo.it

Table 1: Halide Displacement for this compound Synthesis

| Starting Material | Reagent | Solvent | Product |

|---|

Alkyne Reduction Approaches for Terminal Alkene Formation

While direct methods for creating the terminal alkene in this compound are common, another strategic approach in organic synthesis involves the reduction of an alkyne to an alkene. Although not explicitly detailed for this compound in the provided context, this represents a viable synthetic pathway for its analogues. The reduction of a terminal alkyne can be controlled to yield a terminal alkene.

Commonly, this transformation is achieved through catalytic hydrogenation. For instance, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically results in a cis-alkene from an internal alkyne. For terminal alkynes, other methods are required to prevent over-reduction to the alkane.

Alternatively, hydroboration-protonolysis of a terminal alkyne can yield a terminal alkene. This two-step process involves the addition of a borane (B79455) reagent across the triple bond, followed by treatment with a proton source to replace the borane group with a hydrogen atom.

Olefin Azidation Methods and Regioselectivity

Direct azidation of olefins (alkenes) presents another powerful strategy for synthesizing azido (B1232118) compounds. nih.govmdpi.com These methods often involve the addition of an azide radical or an equivalent species across the double bond. researchgate.net The regioselectivity of this addition is a critical aspect, determining which carbon atom of the double bond forms the new bond with the azide group.

For instance, the hydroazidation of alkenes can be achieved with high regioselectivity. researchgate.netthieme-connect.com In the case of terminal alkenes like 1-heptene, the addition of the azide group would need to be directed to the terminal carbon to form an analogue of this compound where the azide is at a different position. The regioselectivity is often governed by the stability of the radical or cationic intermediate formed during the reaction. nih.govthieme-connect.com For many radical additions to alkenes, the reaction proceeds via an anti-Markovnikov addition, where the azide adds to the less substituted carbon. thieme-connect.com

Copper-catalyzed azidation reactions have also been developed, offering control over the reaction conditions. nih.govmdpi.com The choice of catalyst and reagents can influence the outcome of the reaction, including the degree of azidation. nih.govmdpi.com

Functional Group Interconversion Strategies Applied to Precursors

An alternative to de novo synthesis is the modification of pre-existing molecules that already contain the basic carbon skeleton. This often involves the conversion of one functional group into another.

Transformation of Alcohol Precursors

Alcohols are versatile and readily available precursors in organic synthesis. mdpi.comnih.govrsc.org They can be converted into azides through a two-step process. First, the hydroxyl group is transformed into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. Subsequently, the leaving group is displaced by an azide ion, typically from sodium azide, in a nucleophilic substitution reaction. wikipedia.org

For the synthesis of this compound, one could start with hept-6-en-1-ol. This alcohol would first be converted to hept-6-en-1-yl tosylate, which would then react with sodium azide to yield the final product.

Table 2: Synthesis of this compound from an Alcohol Precursor

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Product |

|---|

Conversion from Aldehyde Intermediates

Aldehydes can also serve as precursors for the synthesis of azidoalkenes. fiveable.me A common strategy involves the reduction of the aldehyde to a primary alcohol, which can then be converted to the azide as described in the previous section. fiveable.me For example, hept-6-enal (B94891) could be reduced to hept-6-en-1-ol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be tosylated and subsequently treated with sodium azide to furnish this compound.

Alternatively, more direct methods for converting aldehydes to other functional groups exist, though their application to the synthesis of a terminal azidoalkene from an unsaturated aldehyde would require careful selection of reagents to avoid side reactions with the double bond. organic-chemistry.orgechemi.com

Flow Chemistry Approaches in this compound Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering substantial advantages over traditional batch processing, particularly for reactions involving potentially hazardous reagents like organic azides. wuxiapptec.comcam.ac.ukrsc.org The use of continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, improved efficiency, and greater reproducibility. wuxiapptec.comsailife.comnih.gov By conducting reactions in a continuous stream within a small reactor volume, the risks associated with the accumulation of explosive intermediates are significantly minimized. wuxiapptec.commt.com

The synthesis of alkyl azides, such as this compound, from the corresponding alkyl halides is well-suited for flow chemistry. The process generally involves pumping a solution of the alkyl halide (e.g., 7-bromohept-1-ene) and an azide source (e.g., sodium azide) through a heated reactor coil or tube. acs.org The small hold-up volume of the reactor ensures that only a minimal amount of the potentially explosive azide product is present at any given moment, drastically improving the safety profile of the reaction. akjournals.compharmtech.com

The choice of reactor is critical for optimizing the synthesis of azides in a continuous flow setup. wuxiapptec.com Common designs include:

Microreactors (Chip Reactors): These reactors feature channels with dimensions in the micrometer range. Their high surface-area-to-volume ratio facilitates extremely rapid mixing and heat transfer, making them ideal for highly exothermic reactions and the handling of hazardous intermediates like azides where precise temperature control is paramount. wuxiapptec.commathewsopenaccess.commathewsopenaccess.com

Tubular or Coil Reactors: Constructed from inert materials like PFA, PTFE, or stainless steel, these are the most common reactors used in flow synthesis. wuxiapptec.comsailife.com They provide excellent plug flow behavior, which minimizes back-mixing and allows for precise control over the reaction time. wuxiapptec.com For the synthesis of this compound, a solution of 7-bromohept-1-ene and sodium azide could be pumped through a heated coil reactor to achieve the desired conversion. acs.org

Packed-Bed and Monolithic Reactors: These reactors contain a solid-supported reagent or catalyst. For azide synthesis, a column can be packed with an azide-functionalized ion-exchange resin (e.g., Amberlite® IRA-400). cam.ac.uk A solution of the alkyl halide is then passed through the column, where the halide is displaced by the azide. This approach simplifies purification, as the excess reagent is immobilized. cam.ac.uksyrris.jp Monolithic reactors, which are continuous porous structures, can also be functionalized with azide groups and offer a convenient format for flow reactions. cam.ac.ukdurham.ac.ukrsc.org

The basic setup for a continuous flow azidation process consists of pumps to deliver the reactant streams, a mixing point (T-mixer), the reactor coil or column, a back-pressure regulator to control the system pressure and allow for superheating of solvents, and a collection vessel. mt.com

One of the primary advantages of flow chemistry is the superior control it offers over reaction conditions compared to batch methods. mt.comfreactor.com The small internal dimensions of flow reactors lead to high surface-area-to-volume ratios, enabling highly efficient heat transfer. rsc.orgamt.uk This allows for precise temperature management, even for highly exothermic azidation reactions, preventing thermal runaways and the formation of side products. rsc.org

Furthermore, pressurizing the system with a back-pressure regulator allows solvents to be heated far above their atmospheric boiling points (superheated conditions). freactor.comnih.gov This can dramatically accelerate reaction rates, reducing the required residence time and increasing productivity. freactor.com For the synthesis of this compound, this means the reaction can be completed in minutes rather than hours. acs.orgchemrxiv.org

Scalability in flow chemistry is straightforward and inherently safer than in batch processing. rsc.org Instead of using larger and potentially more hazardous reactors, production can be increased by either running the system for a longer duration or by "numbering-up," which involves operating multiple identical reactors in parallel. rsc.org A third strategy, "sizing-up," involves increasing the diameter and/or length of the reactor channels. rsc.org This inherent scalability allows for a seamless transition from laboratory-scale optimization to large-scale production. beilstein-journals.orgorganic-chemistry.org For instance, a flow process for an alkyl azide was scaled up by a factor of 200 to the gram scale using a single continuous flow reactor. researchgate.net

Flow chemistry enables process intensification, where multiple reaction and purification steps are combined into a single, continuous sequence. akjournals.comakjournals.comresearchgate.net This "telescoping" of synthetic steps avoids the isolation and purification of intermediates, which is particularly advantageous when dealing with unstable or hazardous compounds like organic azides. mathewsopenaccess.comrsc.org

In a potential multistep sequence involving this compound, the compound could be generated in the first reactor module from 7-bromohept-1-ene. The resulting azide-containing stream could then be directly channeled into a second reactor for a subsequent transformation, such as a "click" reaction or a Staudinger ligation, without isolation. durham.ac.ukbeilstein-journals.orgresearchgate.net This approach not only improves safety and efficiency but also reduces waste and operational time. rsc.org Research has demonstrated the successful integration of azide formation with subsequent reactions like cycloadditions and reductions in a fully continuous process. acs.orgorganic-chemistry.orgbeilstein-journals.org This strategy minimizes manual handling and exposure to hazardous materials while maximizing throughput. pharmtech.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sustainability-directory.com The synthesis of this compound can be made more environmentally friendly by adhering to these principles, particularly through the choice of solvents and the use of catalytic methods.

Reducing the use of volatile organic solvents is a key goal of green chemistry. One documented method for synthesizing this compound involves the reaction of 7-bromohept-1-ene with sodium azide in an aqueous dimethylformamide (DMF) solution. unibo.it While not entirely solvent-free, the use of water as a co-solvent is a step towards greener chemistry.

| Starting Material | Reagent | Solvent System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 7-Bromohept-1-ene | Sodium Azide | Aqueous Dimethylformamide (DMF) | Stirring for 10 hours | This compound (used without further purification) | unibo.it |

Further greening this process can be achieved by exploring entirely aqueous or solvent-free systems.

Aqueous Systems: The reaction of alkyl halides with sodium azide can be performed in water with the aid of a phase-transfer catalyst (PTC). orgsyn.orgcrdeepjournal.org The PTC, typically a quaternary ammonium (B1175870) salt like Aliquat 336, transports the azide anion from the aqueous phase to the organic phase (the alkyl halide), facilitating the reaction. orgsyn.orggoogle.comnih.gov This method avoids the need for organic solvents, simplifies workup, and allows for easy separation of the product. orgsyn.org

Solvent-Free Systems: Mechanochemistry, such as ball-milling, offers a completely solvent-free alternative for certain reactions. rsc.orgmdpi.com While not specifically documented for this compound, solvent-free procedures have been developed for the synthesis of other organic azides and subsequent click reactions, where the reagents are combined in a milling jar to afford the product. rsc.orgmdpi.comtandfonline.com Another approach is the use of molten salt conditions, where a quaternary ammonium azide can act as both the azide source and the reaction medium, eliminating the need for an additional solvent. google.com

The principle of using catalytic reagents over stoichiometric ones is central to green chemistry, as it minimizes waste. akjournals.com The standard synthesis of this compound from 7-bromohept-1-ene using sodium azide is a stoichiometric process, as it requires at least one equivalent of the azide salt. unibo.it

| Approach | Method | Key Features | Green Chemistry Aspect | Reference |

|---|---|---|---|---|

| Stoichiometric | Nucleophilic substitution with NaN₃ | Requires at least a 1:1 molar ratio of azide salt to substrate. Simple and widely used. | Less atom-economical; can generate significant salt waste. | unibo.it |

| Catalytic | Phase-Transfer Catalysis (PTC) | Uses a catalytic amount of a phase-transfer agent to facilitate reaction in a biphasic (e.g., aqueous/organic) system. | Enables use of water as a solvent, reducing reliance on organic solvents. The catalyst is recycled. | orgsyn.orgnih.gov |

| Heterogeneous Catalysis | Direct azidation of alcohols using a recyclable solid acid catalyst (e.g., Amberlyst-15) and an azide source like TMSN₃. | The catalyst can be easily recovered and reused, reducing waste. | High atom economy, catalyst recyclability. | organic-chemistry.org |

Catalytic alternatives are being actively developed:

Heterogeneous Catalysis: An alternative to starting from alkyl halides is the direct azidation of alcohols. Research has shown that various alcohols can be converted to azides using trimethylsilyl (B98337) azide (TMSN₃) in the presence of a recyclable solid acid catalyst, such as Amberlyst-15. organic-chemistry.org This method, demonstrated in a continuous-flow system, offers a greener route that could potentially be adapted for the synthesis of this compound from its corresponding alcohol, hept-6-en-1-ol. The catalyst can be easily separated from the reaction mixture and reused, which aligns perfectly with green chemistry principles. organic-chemistry.org

By combining the safety and efficiency of flow chemistry with the environmental benefits of green chemistry principles, the synthesis of this compound can be significantly improved, paving the way for its broader use in various scientific fields.

Atom Economy and Waste Minimization in Synthetic Design

Analysis of a Typical Synthesis for this compound

A common and straightforward method for synthesizing this compound involves the nucleophilic substitution of a corresponding 7-halohept-1-ene, such as 7-bromohept-1-ene, with an azide salt like sodium azide. unibo.it This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF). unibo.it

The chemical equation for this transformation is:

C7H13Br + NaN3 → C7H13N3 + NaBr

While this reaction is often effective in terms of chemical yield, its atom economy is inherently limited by the formation of a stoichiometric amount of sodium bromide as a byproduct. To quantify this, the percent atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 skpharmteco.com

The table below details the calculation for this specific synthesis.

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 7-Bromohept-1-ene | C | 177.08 | Reactant |

| Sodium Azide | NaN | 65.01 | Reactant |

| Sum of Reactant MW | 242.09 | ||

| This compound | C | 139.20 | Desired Product |

| Sodium Bromide | NaBr | 102.89 | Byproduct |

Molecular weights are approximate.

Using these values, the atom economy is calculated as:

% Atom Economy = (139.20 / 242.09) x 100 ≈ 57.5%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (42.5%) is converted into an inorganic salt byproduct, which constitutes a waste stream that must be managed.

Advanced Strategies for Waste Minimization in Azide Synthesis

Key strategies include:

Use of Recoverable Catalysts: The development of heterogeneous catalysts allows for easier separation from the reaction mixture and subsequent reuse over multiple cycles. nih.gov This minimizes waste associated with catalyst disposal and can lead to more efficient processes. For example, polymer-supported catalysts have been shown to be effective for azidation reactions and can be recovered for up to 10 consecutive runs. nih.gov

Solvent and Reagent Optimization: The choice of solvent and reagents plays a critical role in waste minimization. Using azeotropic mixtures (e.g., acetonitrile:water) as a reaction medium can be highly effective, as the solvent can be recovered by distillation and reused. nih.govresearchgate.net This dramatically reduces the E-factor (Environmental factor), a metric that quantifies the amount of waste generated per unit of product. nih.gov Furthermore, developing one-pot procedures where azides are generated in situ from halides or epoxides avoids the isolation and handling of potentially hazardous azide intermediates. researchgate.net

The following table compares different synthetic approaches in the context of green chemistry principles.

| Synthetic Strategy | Key Feature | Advantage in Waste Minimization | Relevant Green Chemistry Principle(s) |

| Traditional SN2 Reaction | Use of stoichiometric sodium azide. | Simple and often high-yielding. | Prevention (of complex procedures). |

| Heterogeneous Catalysis | Use of a recoverable, solid-supported catalyst (e.g., POLITAG-M-F). nih.gov | Catalyst can be filtered and reused for multiple runs, significantly reducing solid waste. nih.gov | Catalysis, Waste Prevention. acs.org |

| Continuous Flow Synthesis | Reaction is performed continuously in a microreactor or tube reactor. | Improved heat and mass transfer, reduced reaction volumes, lower waste generation, and potential for automation. researchgate.net | Design for Energy Efficiency, Safer Chemistry. acs.org |

| Azeotropic Solvent System | Use of a solvent mixture (e.g., CH | Greatly reduces solvent waste as the reaction medium is recycled with high efficiency. nih.govresearchgate.net | Safer Solvents & Auxiliaries, Waste Prevention. acs.org |

| In Situ Azide Generation | Azide is formed directly in the reaction vessel from a precursor (e.g., halide) and reacts immediately. researchgate.net | Avoids the need to handle and store potentially hazardous organic azides; simplifies the process. researchgate.net | Less Hazardous Chemical Syntheses. acs.org |

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be designed to align more closely with the principles of green chemistry, moving beyond simple yield calculations to embrace a more holistic view of efficiency that prioritizes atom economy and minimizes environmental impact.

Reactivity and Mechanistic Investigations of 7 Azidohept 1 Ene

Mechanistic Aspects of Azide-Alkene Cycloaddition Reactions

Azide-alkene and azide-alkyne cycloadditions are powerful atom-economical reactions for forming nitrogen-containing heterocycles. The presence of both an azide (B81097) and an alkene in 7-azidohept-1-ene makes it a candidate for intramolecular cycloaddition, a process where both reacting groups are within the same molecule. The outcomes of these reactions are heavily influenced by the reaction conditions, particularly the use of heat or catalysts.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The thermal Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 1,3-dipole (the azide) and a dipolarophile (the alkene). This reaction proceeds through a [4π + 2π] cycloaddition mechanism, similar to the Diels-Alder reaction, where the 4π electrons come from the azide and the 2π electrons from the alkene. The reaction is typically stereoconservative, meaning the stereochemistry of the reactants is preserved in the product.

A key challenge with the thermal cycloaddition between azides and asymmetric alkynes or alkenes is the lack of regioselectivity, often resulting in a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles from alkynes). The reaction requires elevated temperatures due to a high activation energy barrier, which can lead to low reaction rates. In the case of an azide-alkene cycloaddition, the product is a Δ²-1,2,3-triazoline, which can be unstable and decompose into other products like aziridines or imines.

For a molecule like this compound, an intramolecular thermal Huisgen cycloaddition would be possible, leading to a bicyclic triazoline derivative. The feasibility and outcome of such a reaction depend on the rate of cycloaddition versus other potential side reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition, often referred to as a "click" reaction. It exhibits a remarkable rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed reaction) and proceeds under mild, often aqueous, conditions. Unlike the thermal reaction, the CuAAC is not a concerted cycloaddition but follows a stepwise mechanism.

This reaction is highly valued for its robustness, wide scope, and high yields, often requiring minimal purification. The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, or from the disproportionation of a Cu(II) salt in the presence of copper metal.

A defining feature of the CuAAC is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles when terminal alkynes are used. This contrasts sharply with the thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. This high degree of control is a direct consequence of the copper-catalyzed mechanism, which directs the reaction pathway toward a single regioisomeric product. The reliability of forming the 1,4-isomer has made CuAAC a cornerstone of medicinal chemistry, bioconjugation, and materials science.

The mechanism of CuAAC involves several key steps and intermediate species, with evidence suggesting that dinuclear copper species may be more active than monomeric ones.

Formation of Copper Acetylide : The catalytic cycle begins with the reaction between the Cu(I) catalyst and a terminal alkyne. The copper coordinates to the alkyne's triple bond, significantly increasing the acidity of the terminal proton and facilitating its removal to form a copper(I) acetylide intermediate.

Azide Coordination and Cyclization : The organic azide then coordinates to the copper center. The reaction proceeds through the formation of a six-membered copper-containing metallacycle. This is the key C-N bond-forming step.

Ring Contraction and Protonolysis : The six-membered ring intermediate then undergoes rearrangement and ring contraction to form a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, offering opposite regioselectivity. This reaction is catalyzed by ruthenium complexes, typically those containing a [CpRuCl] unit (where Cp is pentamethylcyclopentadienyl). A significant advantage of RuAAC over CuAAC is its ability to catalyze reactions with both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles.

The hallmark of the RuAAC reaction with terminal alkynes is its high regioselectivity for the 1,5-disubstituted 1,2,3-triazole isomer. This outcome is mechanistically distinct from the CuAAC process. The proposed mechanism does not involve a ruthenium acetylide intermediate. Instead, it proceeds via an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate. In this intermediate, the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination from this ruthenacycle yields the 1,5-triazole product and regenerates the catalyst.

Interactive Data Tables

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Mechanism | Concerted [4π+2π] | Stepwise, via copper acetylide | Stepwise, via ruthenacycle |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers | 1,4-disubstituted isomer | 1,5-disubstituted isomer |

| Reaction Conditions | High temperature | Mild, often room temp, aqueous | Elevated temperature, inert atm. |

| Alkyne Scope | Terminal & Internal | Terminal only | Terminal & Internal |

| Reaction Rate | Slow | Very fast (rate acceleration of 10⁷-10⁸) | Moderate to Fast |

Table 2: Key Mechanistic Intermediates

| Reaction | Key Intermediate(s) | Description |

| CuAAC | Copper(I) acetylide, Six-membered copper metallacycle | The Cu(I) acetylide is the activated alkyne species. It reacts with the azide to form a transient six-membered ring which then rearranges. |

| RuAAC | Six-membered ruthen |

Proposed Mechanistic Pathways and Computational Support

The reactivity of molecules like this compound is often explored through cycloaddition reactions involving the azide moiety. Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in understanding the mechanistic details of these reactions. acs.orgnih.gov

For the reaction of azides with alkenes, two primary pathways are generally considered:

A concerted [3+2] cycloaddition to form a triazoline intermediate. researchgate.netnih.gov

Initial cleavage of dinitrogen from the azide to form a reactive nitrene intermediate, which then adds to the alkene. researchgate.netnih.gov

Computational studies on analogous systems, such as the reaction of benzenesulfonyl azides with oxabicyclic alkenes, have provided significant insights. nih.gov Calculations at the DFT M06-2X/6-311G(d,p) level of theory indicated that the concerted [3+2] cycloaddition pathway has a substantially lower activation barrier than the pathway involving nitrene formation. researchgate.netnih.gov For instance, the activation barrier for the cycloaddition was calculated to be as low as 10.3 kcal/mol, whereas the barrier for nitrene formation was significantly higher at 39.2 kcal/mol. researchgate.netnih.gov This suggests that for many azide-alkene reactions, the concerted cycloaddition is the kinetically favored route. nih.gov

The table below summarizes representative calculated activation barriers for these competing pathways in a model system.

| Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Calculated Rate Constant (s⁻¹) at 85 °C | Favored Route |

| [3+2] Cycloaddition (Exo) | 10.3 | 3.86 x 10⁶ | Yes |

| [3+2] Cycloaddition (Endo) | 15.0 | 5.23 x 10³ | No |

| Nitrene Formation | 39.2 | 8.92 x 10⁻¹² | No |

| Data derived from computational studies on the reaction of benzenesulfonyl azide with an oxabicyclic alkene. researchgate.netnih.gov |

These computational findings are crucial for predicting the reactivity of this compound and designing synthetic strategies that favor specific outcomes. The electronic structure of the azide group, with its largest HOMO lobe at the terminal nitrogen (N1), also supports its role as a 1,3-dipole in these cycloadditions. nottingham.ac.uk

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Analogous Systems

While this compound contains an alkene, the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are relevant to understanding the reactivity of its azide group. SPAAC is a powerful bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a toxic copper catalyst. nih.gov The reaction is driven by the release of ring strain in the cycloalkyne.

Analogous systems, where an azido-containing compound is reacted with a strained alkyne, demonstrate the high efficiency of this method. nih.gov For example, 4-dibenzocyclooctynol (DIBO) reacts very rapidly with azido-containing molecules to form stable triazoles. nih.gov The reactivity can be further tuned by modifying the structure of the cyclooctyne; oxidation of the alcohol in DIBO to a ketone was found to increase the reaction rate. nih.govmagtech.com.cn

The key to SPAAC is the use of a strained alkyne, which significantly lowers the activation energy of the cycloaddition. nih.gov Computational studies have shown that the decrease in activation energy correlates with the degree of ring strain in the cycloalkyne. acs.orgnih.gov This principle highlights the potential for the azide group in this compound to readily participate in cycloaddition reactions, particularly if a suitable strained reaction partner is employed. The reaction's utility has been proven in various applications, from modifying biomolecules on living cells to creating complex materials. nih.gov

Radical Thiol-Ene Reactions with the Terminal Alkene Moiety

The terminal alkene of this compound is susceptible to radical addition reactions, most notably the thiol-ene reaction. This reaction is a form of "click chemistry" that involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.orgfiveable.me It typically proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition product, where the sulfur atom attaches to the terminal carbon. wikipedia.orgnih.gov

The general mechanism involves three main steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol. fiveable.me

Propagation: The thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical. fiveable.meresearchgate.net

Termination: Combination of radical species. researchgate.net

This reaction is highly efficient and compatible with a wide range of functional groups, making it a valuable tool for modifying molecules like this compound without affecting the azide group. nih.gov

Photocatalytic Initiation Mechanisms

Traditionally, thiol-ene reactions are initiated by UV light or thermal radical initiators. nih.gov However, visible-light photoredox catalysis has emerged as a milder and more versatile initiation method. nih.govbeilstein-journals.org In this approach, a photocatalyst, such as a ruthenium polypyridyl complex (e.g., Ru(bpz)₃₂) or an organic dye, absorbs visible light and initiates the radical process. nih.govbeilstein-journals.org

Several photocatalytic mechanisms have been proposed:

Oxidative Quenching: The photoexcited catalyst is reductively quenched by the thiol. nih.gov This one-electron oxidation of the thiol produces a thiol radical cation, which, after deprotonation, yields the key thiyl radical intermediate. nih.govorganic-chemistry.org

Reductive Quenching with a Mediator: In some systems, particularly with aliphatic thiols, the photoexcited catalyst is not a strong enough oxidant. rsc.orgacs.org In these cases, a redox mediator like p-toluidine (B81030) or a phosphine (B1218219) can be used. rsc.orgacs.org The catalyst first oxidizes the mediator, which then abstracts a hydrogen atom from the thiol to generate the thiyl radical. beilstein-journals.orgrsc.org

Inorganic Semiconductor Catalysis: Semiconductors like titanium dioxide (TiO₂) and bismuth oxide (Bi₂O₃) can also act as photocatalysts. encyclopedia.pubsci-hub.se Upon irradiation, they generate an electron-hole pair. The hole can oxidize the thiol to a thiyl radical, or a mediator like bromotrichloromethane (B165885) can be used to generate the radical initiator. encyclopedia.pub

These photocatalytic methods allow the thiol-ene reaction to proceed under mild, often ambient, conditions, enhancing its applicability for functionalizing sensitive substrates. rsc.org

Thiyl Radical Formation and Addition to Alkene

The core of the thiol-ene reaction is the formation of the thiyl radical (RS•) and its subsequent addition to the alkene. fiveable.me Under photocatalytic conditions, the thiyl radical is typically generated through a single-electron transfer (SET) process involving the excited photocatalyst, either directly or via a mediator, followed by deprotonation. nih.govacs.org

Once formed, the electrophilic thiyl radical adds to the electron-rich double bond of the alkene. frontiersin.org For a terminal alkene like that in this compound, this addition is highly regioselective. mdpi.com The addition occurs at the terminal carbon (the anti-Markovnikov position) to generate the more stable, secondary carbon-centered radical intermediate. wikipedia.orgnih.gov This intermediate then propagates the chain by abstracting a hydrogen atom from a thiol molecule, yielding the final thioether product and regenerating a thiyl radical. fiveable.meresearchgate.net The high efficiency and selectivity of this process make it a robust method for C-S bond formation. wikipedia.org

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Understanding the intricate mechanisms of reactions involving this compound requires advanced spectroscopic techniques. Methods like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable for identifying reactants, products, and transient intermediates. mt.comacs.orgnih.gov

For instance, in studying azide reactions, FTIR is particularly useful for monitoring the characteristic azide stretching vibration (around 2100 cm⁻¹). rsc.orgresearchgate.net EPR spectroscopy is essential for detecting and characterizing paramagnetic species like radical intermediates or certain metal complexes involved in catalysis. nih.gov In the study of an iron-catalyzed azidation, EPR was used to identify high-spin Fe(III) species, providing crucial support for the proposed mechanism. nih.gov Similarly, multinuclear NMR can track the evolution of species in solution, as demonstrated in the mechanistic investigation of a Cu-catalyzed azide-ynamine cycloaddition. ed.ac.uk

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic methods, which monitor reactions in real-time without sample extraction, provide dynamic information about reaction kinetics, pathways, and the formation of short-lived intermediates. mt.comnih.gov

In Situ FTIR: This technique allows for the continuous tracking of the concentrations of functional groups as a reaction progresses. mt.comnih.gov By monitoring the disappearance of reactant peaks (e.g., the C=C bond of the alkene or the N₃ stretch of the azide) and the appearance of product peaks, detailed kinetic profiles can be constructed. nih.govresearchgate.net This provides invaluable data for determining reaction rates, orders, and activation energies. nih.govnih.gov

In Situ NMR: NMR spectroscopy, when applied in situ, offers unique insights into reaction mechanisms by providing detailed structural information on all species present in the reaction mixture over time. acs.orgnih.govbham.ac.uk It can be used to quantify reactants, intermediates, and products, allowing for the elucidation of complex reaction networks and kinetics. acs.orgacs.org Recent advancements have enabled in situ NMR monitoring of various processes, from photopolymerizations to the formation of metal-organic frameworks, showcasing its power in mechanistic studies. nih.govacs.org

The table below highlights the utility of these in situ techniques.

| Technique | Information Provided | Example Application |

| In Situ FTIR | Real-time concentration of functional groups, reaction kinetics, endpoint determination. mt.comnih.gov | Monitoring the consumption of an alkene and the formation of a thioether in a thiol-ene reaction by tracking C=C and C-S vibrational bands. researchgate.net |

| In Situ NMR | Real-time structural information, species quantification, detection of intermediates, kinetic and mechanistic data. acs.orgbeilstein-journals.org | Observing the formation of transient intermediates in a cycloaddition reaction by acquiring spectra at regular intervals. nih.govacs.org |

By combining these powerful analytical tools, researchers can gain a comprehensive understanding of the reactivity of complex molecules like this compound, paving the way for the development of novel and efficient synthetic methodologies.

Identification of Transient Intermediates

The study of short-lived, highly reactive transient intermediates is fundamental to understanding the reaction mechanisms of this compound. The thermal or photochemical decomposition of the azide group is a common starting point, typically leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

In the context of metal-catalyzed reactions, such as those involving cobalt-porphyrin complexes, the key intermediate identified is a cobalt(III)-nitrene radical. uva.nl This species is formed through the activation of the azide by the metal catalyst. The subsequent reactivity, such as intramolecular hydrogen atom transfer, is dictated by the electronic structure of this transient intermediate.

In the absence of a metal catalyst, the thermal decomposition of alkenyl azides can lead to other complex intermediates. For instance, studies on related azidoallene systems have shown that the initial step is often an intramolecular [3+2] cycloaddition between the azide and the allene (B1206475) to form a transient triazoline. nih.gov This unstable intermediate then loses N₂ in a concerted but nonsynchronous manner to generate an azatrimethylenemethane (ATMM) diyl intermediate. nih.govresearchgate.net The fate of this diyl determines the final product structure. While this compound lacks the allene moiety, analogous intramolecular cycloaddition of the azide onto the alkene can be envisioned, which would lead to a bicyclic triazoline that subsequently opens to a diradical or zwitterionic intermediate. researchgate.net Such intermediates are pivotal in directing the course of tandem reactions that result in complex heterocyclic frameworks. researchgate.netcore.ac.uk

The identification of these transient species often relies on a combination of trapping experiments, spectroscopic analysis at low temperatures, and computational modeling to infer their structure and role in the reaction pathway.

Application of Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its stable or radioactive isotopes, chemists can track bond-breaking and bond-forming events, providing direct evidence for a proposed mechanism. numberanalytics.comslideshare.net This method is particularly useful for distinguishing between different possible pathways that might otherwise be indistinguishable. ias.ac.in

While specific isotopic labeling studies on this compound are not extensively documented in the provided literature, the principles of the technique can be applied to hypothesize how its reaction mechanisms could be investigated.

Potential Isotopic Labeling Experiments for this compound:

¹⁵N Labeling: Synthesizing this compound with a ¹⁵N label at a specific position within the azide group (N₃) would be highly informative. For example, labeling the terminal nitrogen (the atom bonded to the carbon chain is Nα, the central is Nβ, and the terminal is Nγ) could clarify the mechanism of nitrene formation and subsequent intramolecular reactions. Analysis of the N-containing products via mass spectrometry or NMR spectroscopy would reveal the final position of the labeled nitrogen, confirming whether it is retained in the heterocyclic product or expelled as part of the N₂ molecule. This has been used to elucidate the mechanism of the Fischer indole (B1671886) synthesis. numberanalytics.com

¹³C Labeling: Placing a ¹³C label at one of the alkene carbons (C6 or C7) would allow for the unambiguous tracking of bond formation during intramolecular cycloaddition reactions. By determining the location of the ¹³C atom in the final product using ¹³C NMR spectroscopy, one could confirm the regiochemistry of the cycloaddition and verify the connectivity of the newly formed ring system. This approach has been instrumental in confirming the concerted nature of other reactions like the Claisen rearrangement. numberanalytics.com

Deuterium (B1214612) (²H) Labeling: Introducing deuterium atoms at specific positions on the heptene (B3026448) chain could be used to study the kinetic isotope effect (KIE). numberanalytics.com For example, if an intramolecular C-H amination reaction involves the transfer of a hydrogen atom in the rate-determining step, replacing that hydrogen with deuterium would lead to a significant decrease in the reaction rate (a primary KIE). This would provide strong evidence for the involvement of that specific C-H bond in the transition state of the reaction.

These hypothetical experiments illustrate how isotopic labeling can provide definitive evidence to support or refute proposed reaction mechanisms involving this compound. wikipedia.orgnumberanalytics.com

Computational and Theoretical Chemistry Studies

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms, complementing experimental findings with atomic-level insights. rsc.org For a reactive molecule like this compound, theoretical studies can model transient species, map potential energy surfaces, and predict the most likely reaction outcomes. chemrxiv.org

DFT Calculations for Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and modeling reaction profiles. A key application of DFT is the location and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. chemrxiv.org By analyzing the geometry and energy of a transition state, researchers can understand the feasibility of a reaction pathway.

In studies of reactions involving this compound and related compounds, DFT calculations have been crucial. For a cobalt-catalyzed reaction of this compound, DFT was used to model the reaction mechanism, including the rate-limiting azide activation step. uva.nl The calculations involved characterizing all minima (reactants, intermediates, products) and transition states. A transition state is confirmed by the presence of a single imaginary frequency in the calculated Hessian matrix (a matrix of second derivatives of energy). nih.govuva.nl Following the intrinsic reaction coordinate (IRC) from the transition state confirms that it connects the intended reactant and product. uva.nl

These calculations provide critical data on activation barriers (the energy difference between the reactant and the transition state), which determines the kinetics of the reaction. For example, in the thermal cyclization of an azidoallene, DFT calculations (specifically using the B3LYP functional with the 6-31G(d,p) basis set) showed that the initial [3+2] cycloaddition to form a triazoline was the slowest step in the sequence due to its high activation barrier. nih.gov

Below is a table summarizing typical findings from DFT transition state analyses relevant to azide-alkene reactions.

| Reaction Step | DFT Functional/Basis Set | Key Finding | Reference |

| Co-Catalyzed Nitrene Formation | B3LYP/various | Characterization of the transition state for azide activation. | uva.nl |

| Intramolecular Cycloaddition | B3LYP/6-31G(d,p) | The [3+2] cycloaddition is the rate-limiting step. | nih.gov |

| N₂ Extrusion from Triazoline | B3LYP/6-31G(d,p) | A concerted but nonsynchronous process for N₂ loss. | nih.gov |

| Retro-ene Reaction | B3LYP/various | Calculation of free energy profiles to identify the most facile pathway. | chemrxiv.org |

This table is interactive and represents typical data derived from the cited research principles.

Prediction of Reaction Pathways and Regioselectivity

Beyond transition state analysis, DFT calculations are extensively used to map out entire potential energy surfaces, comparing multiple competing reaction pathways to predict the major product. numberanalytics.com This is particularly important for this compound, where intramolecular reactions can lead to different regioisomers.

Regioselectivity—the preference for bond formation at one position over another—can be rationalized and predicted using computational models. For example, in the cyclization of azatrimethylenemethane diyl intermediates formed from related azides, DFT calculations revealed that the observed regioselectivity was a result of the higher spin density on a carbon atom versus a nitrogen atom, which favored C-C bond formation. nih.gov

Similarly, in an intramolecular [3+2] cycloaddition (I32CA), computational analysis of the relative energies of different transition states (e.g., fused-endo vs. fused-exo vs. bridged pathways) can identify the lowest-energy path. maxapress.com The pathway with the lowest activation free energy is predicted to be the dominant one, thus determining the structure of the kinetically favored product. maxapress.com This approach successfully explains the experimentally observed regio- and stereoselectivity in many cycloaddition reactions. sandiego.edunih.gov

Molecular Dynamics Simulations of Reaction Dynamics

While DFT calculations on stationary points (reactants, products, transition states) provide a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the atomic motions over time. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how reactants approach each other, traverse the transition state, and settle into product conformations. nih.gov

For a flexible molecule like this compound, MD simulations can be used to:

Explore Conformational Space: The seven-carbon chain can adopt numerous conformations. MD can identify the specific low-energy conformations that are pre-organized for intramolecular reaction, where the azide and alkene groups are in close proximity.

Simulate Reaction Trajectories: By starting a simulation at the transition state geometry, MD can model the dynamic path to the products, providing insights into the timescale of the reaction and any short-lived intermediates that form immediately after the transition state.

Incorporate Environmental Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the environment influences the reaction pathway and dynamics.

Accelerate Rare Events: Advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) MD can be used, where the reacting core (azide and alkene) is treated with high-level quantum mechanics and the rest of the system with a faster classical force field. tsukuba.ac.jp This allows for the simulation of chemical reactions, which are rare events on the timescale of standard MD simulations. chemrxiv.orgnih.gov

By providing a detailed, time-resolved picture of the chemical transformation, MD simulations complement the energetic information from static DFT calculations, leading to a more complete understanding of the reaction dynamics of this compound. uva.nl

Applications of 7 Azidohept 1 Ene As a Molecular Building Block

Preparation of Advanced Polymeric and Material Architectures

Synthesis of Functional Monomers

The dual functionality of 7-Azidohept-1-ene makes it a potential candidate for the synthesis of novel functional monomers. The azide (B81097) group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hept-1-ene moiety offers a site for traditional alkene polymerization or other alkene-based modifications. For instance, the alkene could undergo hydrofunctionalization or oxidation to introduce other functional groups, thereby creating a diverse range of monomers from a single starting material. However, specific examples of such functional monomers derived from this compound are not documented in the available literature.

Development of Macromolecules via Click Polymerization

"Click chemistry" represents a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The CuAAC reaction is a prime example and is extensively used in polymer science to construct complex macromolecular architectures. nih.gov A molecule like this compound, containing an azide, is a key component for such reactions. In a typical click polymerization, a monomer bearing at least two azide groups can be reacted with a monomer bearing at least two alkyne groups to form a polytriazole. Alternatively, an AB-type monomer containing both an azide and an alkyne could be polymerized. While the azide functionality of this compound is well-suited for this purpose, its alkene group would require modification to an alkyne to act as an AB-type monomer. There are currently no specific studies detailing the direct use of this compound in click polymerization to develop macromolecules.

Incorporation into Supramolecular Scaffolds for Controlled Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. Functional molecules can be attached to these scaffolds to control their spatial arrangement and orientation. The azide group of this compound could be utilized to "click" it onto a supramolecular scaffold that has been functionalized with alkyne groups. This would result in a scaffold decorated with pendant hept-1-ene units, which could then be used for further reactions or to influence the self-assembly properties of the entire structure. While this is a plausible application, the scientific literature does not currently provide specific examples of this compound being incorporated into supramolecular scaffolds for controlled assembly.

Construction of Diverse Heterocyclic Frameworks

The azide and alkene functional groups present in this compound are precursors for the synthesis of various heterocyclic compounds.

Synthesis of Triazole-Containing Conjugates

The synthesis of 1,2,3-triazoles is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. This reaction can be performed under thermal conditions or, more efficiently, catalyzed by copper(I) (CuAAC) or ruthenium(II). nih.gov The azide moiety of this compound can readily participate in these reactions with a variety of alkynes to produce the corresponding 1,4-disubstituted 1,2,3-triazole. This would result in a triazole ring with a hept-1-ene substituent at the 1-position. The resulting triazole-alkene conjugate could then serve as a building block for more complex molecules. While the general reaction is well-established, specific examples detailing the synthesis of triazole-containing conjugates starting from this compound are not prevalent in the literature.

| Reactant 1 | Reactant 2 (Alkyne) | Product (Triazole) |

| This compound | Terminal Alkyne | 1-(Hept-6-en-1-yl)-4-substituted-1H-1,2,3-triazole |

| This compound | Internal Alkyne | 1-(Hept-6-en-1-yl)-4,5-disubstituted-1H-1,2,3-triazole |

Formation of 2,5-Dihydrooxazoles and Bicyclic Aziridines

The formation of 2,5-dihydrooxazoles and bicyclic aziridines from a molecule like this compound would involve reactions of both the azide and the alkene functionalities. For instance, the intramolecular reaction of a vinyl azide can lead to the formation of an azirine, which can then rearrange or react further. researchgate.net The synthesis of bicyclic aziridines often involves the nitrene addition to a double bond. The azide group of this compound could potentially be converted to a nitrene, which could then react intramolecularly with the double bond to form a bicyclic aziridine. The formation of 2,5-dihydrooxazoles would likely require a multi-step sequence involving both functional groups. However, there is a lack of specific research in the available literature describing the synthesis of 2,5-dihydrooxazoles or bicyclic aziridines directly from this compound.

| Starting Material | Potential Product | General Reaction Type |

| This compound | Bicyclic Aziridine | Intramolecular Nitrene Cycloaddition |

| This compound | 2,5-Dihydrooxazole | Multi-step synthesis |

Bioconjugation Strategies for Research Tools (non-clinical)

This compound is a valuable bifunctional molecule for bioconjugation, a process that joins biomolecules with other molecules, such as fluorescent dyes or affinity tags. Its utility stems from the presence of two distinct reactive groups: a terminal azide (-N₃) and a terminal alkene (-CH=CH₂). These groups allow for sequential or orthogonal chemical modifications, making this compound a versatile building block in the development of non-clinical research tools. The azide group is commonly used in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient and specific, enabling the attachment of this compound to molecules containing an alkyne group under mild, biocompatible conditions. The alkene group can participate in various other reactions, such as thiol-ene additions or olefin metathesis, providing an additional handle for conjugation.

Site-Specific Labeling of Biomolecules

Site-specific labeling involves attaching a probe or tag to a precise location within a biomolecule, such as a protein or nucleic acid. This precision is crucial for preserving the biomolecule's structure and function, which can be compromised by random labeling approaches. This compound can be utilized in strategies to achieve such specificity.

One common method involves the enzymatic or chemical introduction of an unnatural amino acid containing an alkyne group into a protein's sequence at a desired position. Subsequently, this compound can be attached to this specific site via a CuAAC or SPAAC reaction. The terminal alkene of the now-conjugated this compound is then available for further functionalization, for instance, by attaching a fluorophore or a drug molecule through a thiol-ene reaction. This two-step approach allows for precise control over the location and composition of the label.

| Biomolecule | Labeling Strategy | Reactive Groups of this compound | Purpose of Labeling |

| Protein | Enzymatic incorporation of alkyne-containing amino acid followed by click chemistry | Azide | Introduction of a bioorthogonal handle for further modification |

| Peptide | Solid-phase synthesis with an alkyne-modified residue followed by click chemistry | Azide | Attachment of imaging agents or therapeutic payloads |

| DNA | Incorporation of an alkyne-modified nucleotide followed by click chemistry | Azide | Fluorescent labeling for in situ hybridization |

Creation of Hybrid Molecular Probes

Hybrid molecular probes are molecules designed with multiple functionalities to investigate complex biological processes. For example, a probe might contain a targeting moiety that binds to a specific cellular receptor, a fluorescent reporter for imaging, and a photo-crosslinker to capture interacting partners. The bifunctional nature of this compound makes it an ideal linker for constructing such multifunctional probes.

The general strategy involves a modular approach. First, the azide group of this compound is reacted with an alkyne-containing molecule of interest, for instance, a fluorescent dye. In a separate step, the alkene group is modified, for example, by reacting it with a thiol-containing targeting ligand. This results in a hybrid molecule where the heptene (B3026448) chain acts as a flexible spacer between the different functional domains. The length of this spacer can be important for ensuring that the different parts of the probe can function without steric hindrance.

| Probe Component 1 (via Azide) | Probe Component 2 (via Alkene) | Resulting Hybrid Probe Function |

| Fluorescent Dye | Targeting Peptide | Targeted imaging of specific cell types |

| Biotin | Photo-crosslinker | Affinity-based purification of protein interaction partners |

| Small Molecule Drug | Cell-Penetrating Peptide | Enhanced intracellular delivery of therapeutics |

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical transformations occur in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are a related class of reactions where three or more reactants combine in a one-pot synthesis to form a product that incorporates portions of all the starting materials. These reaction types are highly valued in organic synthesis for their efficiency and ability to rapidly build molecular complexity.

While specific examples in the peer-reviewed literature detailing the extensive use of this compound in complex cascade or multicomponent reactions are not prevalent, its structure suggests potential applications. The presence of both an azide and an alkene allows for the design of reaction sequences where each group participates in a distinct step of a cascade.

For instance, a hypothetical cascade could be initiated by the reaction of the azide group in a 1,3-dipolar cycloaddition. The resulting triazole intermediate could then undergo a subsequent intramolecular reaction involving the alkene, such as a cyclization, to form a complex heterocyclic scaffold.

In the context of MCRs, this compound could serve as a bifunctional component. For example, in an isocyanide-based MCR like the Ugi or Passerini reaction, if one of the other starting materials contains an alkyne, the azide of this compound could potentially react in an intramolecular fashion with the alkyne after the initial MCR has taken place, leading to a complex, macrocyclic structure. However, the successful design of such reactions requires careful consideration of reactivity and reaction conditions to ensure the desired sequence of events.

| Reaction Type | Potential Role of this compound | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Cascade Reaction | Bifunctional reactant for sequential cycloadditions | This compound | Dienophile | Diene | Polycyclic heterocycle |

| Ugi Multicomponent Reaction | Bifunctional component for post-MCR cyclization | Alkyne-containing amine | Aldehyde | Carboxylic acid | Macrocyclic peptide mimic |

| Passerini Multicomponent Reaction | Bifunctional component for post-MCR cyclization | Alkyne-containing aldehyde | Carboxylic acid | Isocyanide | Macrocyclic depsipeptide mimic |

Catalysis and Control in 7 Azidohept 1 Ene Transformations

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful tool for controlling the transformations of 7-azidohept-1-ene. wikipedia.org This approach often utilizes soluble organometallic complexes, allowing for high selectivity under mild reaction conditions. wikipedia.orgsenecalearning.com

Ruthenium-Based Catalysts

Ruthenium complexes are highly versatile catalysts for a wide range of organic transformations, including hydroamination and cycloaddition reactions. numberanalytics.comnumberanalytics.comnih.gov In the context of this compound, ruthenium catalysts can be employed to facilitate intramolecular C-H amination, leading to the formation of cyclic amines. For example, ruthenium complexes have been shown to catalyze the hydroamination of unactivated terminal alkenes. nih.gov The mechanism often involves the formation of a ruthenium-nitrene intermediate, which then undergoes intramolecular C-H insertion. The choice of ligands and the oxidation state of the ruthenium center are critical in determining the efficiency and selectivity of these transformations. nih.govnih.gov

Organocatalysis and Chiral Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and represents a greener alternative to metal-based catalysis. wikipedia.org In the context of this compound transformations, chiral organocatalysts can be employed to achieve enantioselective synthesis of heterocyclic products. Chiral Brønsted acids, for example, have been used as efficient catalysts in enantioselective carbonyl-ene reactions. nih.gov The principle of using a chiral catalyst to create a "chiral pocket" can influence the stereochemical outcome of the reaction by favoring one diastereomeric transition state over another. csic.es This approach is particularly valuable for the synthesis of enantiomerically pure compounds, which are of significant interest in medicinal chemistry. csic.es Chiral 1,3,2-oxazaborolidines are another class of catalysts that have proven effective in a variety of enantioselective photochemical reactions. nih.gov While direct application to this compound is not extensively documented, the underlying principles of stereoinduction are broadly applicable. The combination of nickel and a Brønsted acid in a dual-catalytic system has also been shown to be effective for the asymmetric hydrophosphinylation of 1,3-dienes, highlighting the potential for cooperative catalysis in achieving high enantioselectivity. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comwikipedia.org This approach offers significant advantages, including ease of catalyst recovery and recycling, which is beneficial for industrial applications. mdpi.com

Solid-Supported Catalysts and Reagents

The immobilization of homogeneous catalysts onto solid supports combines the high selectivity of the former with the practical advantages of the latter. Various materials, such as alumina, silica, and polymers, can be used as supports. princeton.edu For instance, iron-based catalysts supported on materials like carbon nanotubes have been developed for C-N bond formation reactions. mdpi.com In the context of this compound transformations, a solid-supported catalyst could facilitate intramolecular C-H amination. An example is the use of an iron-terpyridine complex immobilized on a metal-organic layer (Fe·TPY-MOL), which catalyzed the intramolecular Csp³–H amination of alkyl azides. rsc.org In a specific reaction, this compound was converted to 1-Boc-2-vinylpiperidine. rsc.org

Table 1: Comparison of Catalysts for the Intramolecular Amination of this compound

| Catalyst | Product | Yield |

| Fe·TPY-MOL | 1-Boc-2-vinylpiperidine | 34% rsc.org |

| [Co(TMP)] | tert-butyl 2-phenylpiperidine-1-carboxylate | 38% uva.nluva.nl |

Surface Adsorption and Activation Mechanisms

In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. The process begins with the adsorption of the reactant molecules onto the catalyst surface. savemyexams.comwikipedia.org This can occur through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). byjus.com For this compound, both the azide (B81097) and the alkene functionalities can interact with the catalyst surface.

The activation of the reactant is a critical step. Chemisorption can weaken the bonds within the reactant molecule, lowering the activation energy for the subsequent reaction. savemyexams.com The surface of the catalyst provides active sites where the reaction takes place. The mechanism of CO₂ activation on catalyst surfaces, for example, involves adsorption and subsequent electron transfer to form a reactive intermediate. nih.gov A similar principle can be applied to the activation of the azide group in this compound on a suitable catalyst surface. The interaction of reactants with the catalyst surface is fundamental to processes like the Fischer-Tropsch synthesis and steam reforming. utexas.edu Following the reaction on the surface, the product molecule desorbs, freeing the active site for the next catalytic cycle. wikipedia.org

Research on Photocatalytic Transformations of this compound Not Found in Current Scientific Literature

Following a comprehensive and targeted search of scientific databases and scholarly articles, no specific research was identified on the photocatalytic transformations of the chemical compound This compound . The user's request for an article detailing the catalysis and control in transformations of this specific compound, including sections on visible light photoredox catalysis and the mechanism of photogenerated species, cannot be fulfilled with scientifically accurate and verifiable information.

The performed searches covered broad and specific terms related to the user's query, including "photocatalysis of this compound," "visible light photoredox catalysis of this compound," and "photochemical intramolecular cyclization of this compound." Despite these extensive efforts, no published studies, data tables, or detailed research findings specifically involving this compound as a substrate in photocatalytic reactions were found.

The existing body of scientific literature extensively covers the photocatalysis of azidoalkenes as a general class of compounds. This includes various transformations such as:

Intermolecular functionalization: Visible-light-mediated azidoarylation, azido-alkynylation, and diazidation of various terminal and internal alkenes.

Intramolecular reactions: Photocatalytic cyclization of azides onto tethered alkenes to form nitrogen-containing heterocyclic structures.

Mechanistic studies: Investigations into the generation of reactive intermediates like azidyl radicals (N₃•) and nitrene radical anions through single-electron transfer (SET) processes initiated by photoredox catalysts.

However, these studies utilize other specific azidoalkene substrates, and their results cannot be directly and accurately extrapolated to this compound without dedicated experimental evidence. The structure of a molecule, including chain length and the relative positions of the azide and alkene functional groups, can significantly influence its reactivity and the pathways of chemical transformations.

Therefore, to adhere to the principles of scientific accuracy and avoid the generation of speculative or unverified content, the requested article focusing solely on this compound cannot be produced at this time. The creation of an article with the specified detailed outline would necessitate data that does not appear to be present in the public scientific domain.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthesis Platforms

The synthesis and application of 7-azidohept-1-ene are poised to benefit significantly from the adoption of advanced synthesis platforms, particularly continuous flow chemistry. nih.govlabunlimited.com Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, efficiency, and scalability compared to traditional batch processes. nih.govwuxiapptec.com The use of flow reactors is especially advantageous for handling potentially hazardous reagents like organic azides, as it allows for their in-situ generation and immediate consumption, minimizing the risks associated with their accumulation. wuxiapptec.com

The integration of this compound into flow chemistry setups can facilitate a variety of transformations. For instance, photochemical and electrochemical reactions, which are often difficult to scale up in batch, can be performed more efficiently and safely in continuous flow systems. nih.gov This opens up possibilities for novel C-H activation and amination reactions involving the alkene and azide (B81097) moieties of this compound. rsc.orguva.nl

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with accumulation of energetic azides. | In-situ generation and consumption of hazardous intermediates improves safety. wuxiapptec.com |

| Scalability | Often challenging, with issues in heat and mass transfer. | More straightforward scalability from lab to industrial production. nih.gov |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. wuxiapptec.com |

| Efficiency | Can be lower due to longer reaction times and side reactions. | Enhanced reaction rates and yields due to superior mixing and heat transfer. nih.gov |

Development of Novel Reactivity Modes for the Azide and Alkene Functionalities

The dual functionality of this compound provides a rich platform for exploring novel reactivity. While the azide group is well-known for its participation in "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), future research will likely focus on uncovering new transformations. fu-berlin.deresearchgate.nettdl.org

One emerging area is the use of photocatalysis to generate highly reactive intermediates from both the azide and alkene groups. acs.orgoaepublish.com For example, photoredox catalysis could enable the generation of radical ions from the alkene, leading to novel difunctionalization reactions where the azide group can act as an internal nucleophile. mdpi.com Furthermore, the photolytic or transition-metal-catalyzed decomposition of the azide to a nitrene offers a pathway to a variety of nitrogen-containing heterocycles through C-H amination or aziridination of the tethered alkene. rsc.orgwisc.edu

Research into the metal-catalyzed intramolecular C-H amination of alkyl azides has shown that piperidines can be formed from this compound. rsc.org For instance, an iron-terpyridine metal-organic layer (Fe·TPY-MOL) catalyst has been used to convert this compound into 1-Boc-2-vinylpiperidine. rsc.org This highlights the potential for developing new catalytic systems that can control the regioselectivity of the intramolecular cyclization.

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Description | Potential Products |

| Photocatalytic Difunctionalization | Simultaneous introduction of two functional groups across the double bond, with the azide participating as an internal trap. | Functionalized cyclic amines. mdpi.com |

| Intramolecular [3+2] Cycloaddition | Thermal or Lewis acid-catalyzed reaction between the azide and the alkene. | Bicyclic triazolines. |

| Radical-Mediated Cyclization | Generation of a radical at the alkene followed by cyclization onto the azide. | Nitrogen-containing heterocycles. |

| Metalla-photoredox Catalysis | Combination of a photocatalyst and a transition metal to enable new bond formations. | Complex polycyclic structures. nih.gov |

Exploration of Supramolecular Interactions in this compound Derivatives

The derivatives of this compound are expected to be valuable components in the field of supramolecular chemistry. rsc.orgucm.es The triazole ring, formed from the azide via click chemistry, is an excellent hydrogen bond acceptor and can participate in various non-covalent interactions. fu-berlin.deirb.hr This allows for the construction of complex, self-assembling systems such as rotaxanes, catenanes, and molecular cages. rsc.orgrsc.org

By functionalizing this compound with different recognition motifs, it is possible to create molecules that can self-assemble into well-defined supramolecular structures. For example, attaching a hydrogen-bonding moiety to the alkene end could lead to the formation of supramolecular polymers or gels driven by the interplay of hydrogen bonding and π-π stacking of the triazole rings formed from the azide. irb.hrnih.gov The study of these interactions is crucial for the design of new materials with applications in drug delivery, sensing, and catalysis.

The interactions can be studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction to understand the forces driving the self-assembly process. irb.hrnih.gov Computational modeling can also provide insights into the stability and geometry of the resulting supramolecular assemblies. mdpi.com

Enzymatic and Biocatalytic Transformations of Azidoalkenes (non-clinical)

The use of enzymes and biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of azidoalkenes like this compound. isomerase.commdpi.com Enzymes can operate under mild conditions and in aqueous environments, reducing the environmental impact of chemical processes. nih.gov

For this compound, enzymes such as lipases could be used for the enantioselective acylation of a hydroxyl group introduced at the alkene, while oxidoreductases could be employed for the selective oxidation of the double bond to an epoxide or a diol. Furthermore, the development of "designer enzymes" through directed evolution and computational design could lead to biocatalysts capable of performing novel transformations on the azidoalkene scaffold, such as intramolecular cyclizations or selective C-H functionalizations. nih.govbiorxiv.org These non-clinical applications focus on the synthesis of fine chemicals and polymer precursors.

Table 3: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Transformation | Potential Product |

| Lipases | Enantioselective esterification/hydrolysis of a derivative. | Chiral building blocks. |

| Oxidoreductases | Selective oxidation of the alkene. | Epoxides, diols. |

| Transferases | Addition of functional groups to the alkene. | Functionalized derivatives. |

| Engineered Enzymes | Intramolecular cyclization. | Heterocyclic compounds. biorxiv.org |

Sustainability Aspects in Large-Scale Production

The large-scale production of this compound and its derivatives necessitates a strong focus on sustainability. decathlon.comabpi.org.uk Green chemistry principles, such as atom economy, use of renewable feedstocks, and waste minimization, are central to developing environmentally benign manufacturing processes. researchgate.netpnas.org

One key aspect is the choice of solvent. The synthesis of this compound often involves solvents like DMF, which are under scrutiny due to their environmental and health impacts. unibo.it A shift towards greener solvents or solvent-free conditions is a critical area for future research. beilstein-journals.org Furthermore, the development of catalytic processes that minimize the use of stoichiometric reagents will improve the atom economy and reduce waste. rsc.orgmdpi.com

The lifecycle assessment of the entire production process, from raw material sourcing to final product disposal, will be crucial in identifying areas for improvement. abpi.org.uk This includes considering the energy consumption of the process and exploring the use of renewable energy sources. gigagreenproject.euun.org The integration of recycling streams for catalysts and solvents will also contribute to a more sustainable and economically viable large-scale production. rsc.org

Q & A

Q. Table 1: Representative Synthetic Yields Under Varied Conditions